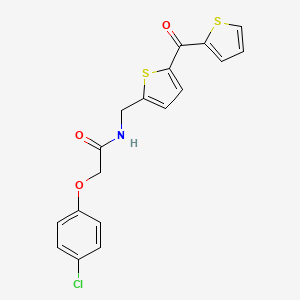
2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential pharmacological applications. The related compounds synthesized and studied in the provided papers include various N-substituted acetamides with a 4-chlorophenoxy moiety, which have been evaluated for their antibacterial and anti-enzymatic activities, as well as their molecular structures and conformations.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with 4-chlorophenoxyacetic acid as a precursor. This acid is esterified and then converted to an acetohydrazide, followed by a ring closure reaction to form a 1,3,4-oxadiazole moiety. Subsequent substitution reactions introduce various N-substituted-2-bromoacetamides to yield a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides with potential antibacterial properties .
Molecular Structure Analysis
The molecular structures of related compounds, such as 2-chloro-N-(4-chlorophenyl)acetamide, exhibit similar bond parameters to other related amides and are characterized by intermolecular hydrogen bonding . The conformation of the N-H bond in these structures is often syn to substituent groups, which influences the overall molecular geometry and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully controlled to achieve the desired substitutions on the core moiety. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a complex acetamide with a tetrahydropyrimidine ring . The reaction conditions, such as temperature and reaction time, are optimized to maximize yields and ensure the correct formation of the target compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques, including IR spectroscopy, 1H-NMR, and mass spectrometry. These methods confirm the presence of the desired substitutions and the purity of the synthesized compounds. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . Additionally, computational modeling is used to predict the conformational behavior of these molecules in different environments, which is crucial for understanding their potential interactions with biological targets .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKWVPGMKPEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

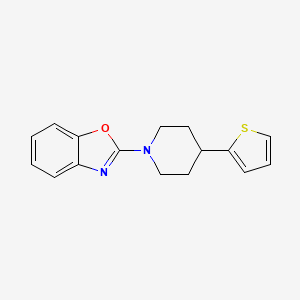

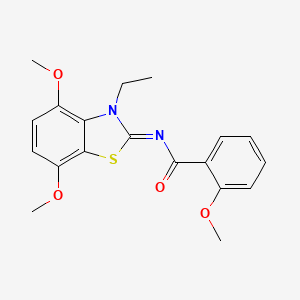
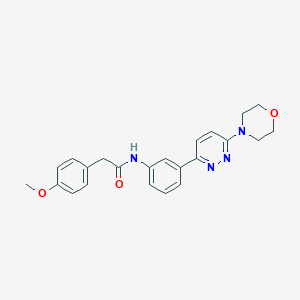
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)
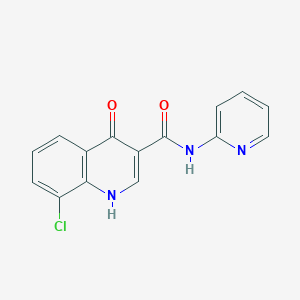
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)
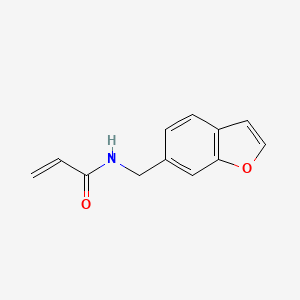


![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)